![molecular formula C12H9ClN4OS B11793141 1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793141.png)
1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
準備方法
The synthesis of 1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Introduction of the 3-chloro-2-methylphenyl group: This step often involves nucleophilic substitution reactions where the pyrazolo[3,4-d]pyrimidine core is reacted with 3-chloro-2-methylphenyl halides under basic conditions.
Addition of the mercapto group:
化学反応の分析
1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, using reducing agents like sodium borohydride.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation, apoptosis, and cell cycle progression.
Chemical Biology: It serves as a tool compound to investigate the molecular mechanisms of kinase inhibition and to identify potential therapeutic targets.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, which is essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
4-Aminopyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but lacks the 3-chloro-2-methylphenyl and mercapto groups, which may result in different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 but have different structural features that may affect their potency and selectivity.
The unique combination of the 3-chloro-2-methylphenyl and mercapto groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C12H9ClN4OS |
|---|---|
分子量 |
292.74 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4OS/c1-6-8(13)3-2-4-9(6)17-10-7(5-14-17)11(18)16-12(19)15-10/h2-5H,1H3,(H2,15,16,18,19) |
InChIキー |
LJUDJBCHAUPKCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=O)NC(=S)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11793061.png)

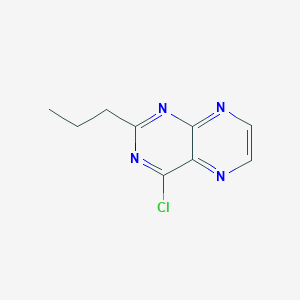
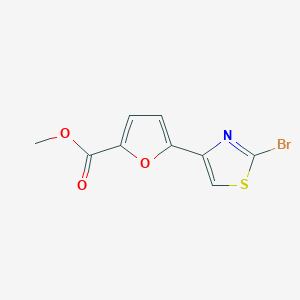

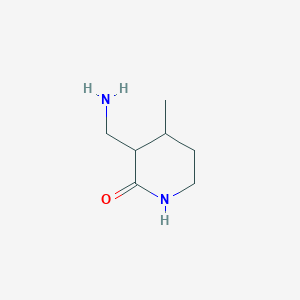
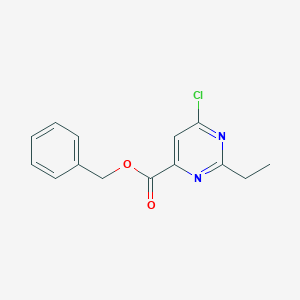
![5-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B11793100.png)
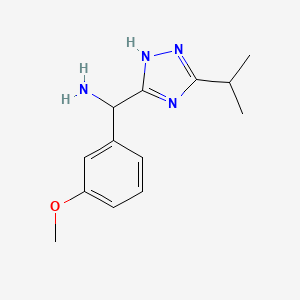
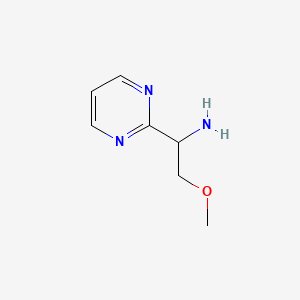

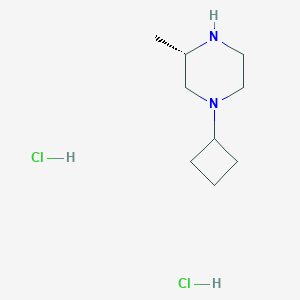
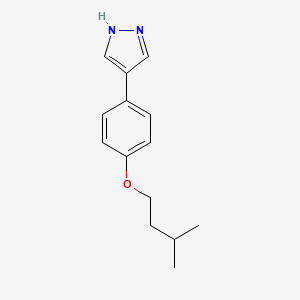
![1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B11793158.png)
